molecular formula C11H12ClF2N3 B12216375 N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12216375
M. Wt: 259.68 g/mol
InChI Key: TZUFQIFBZGVTRC-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a difluorobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl bromide with 1-methyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzyl bromide
  • 3,5-Difluorobenzyl alcohol
  • 3,5-Difluorophenol

Uniqueness

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to the combination of the difluorobenzyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H11F2N3.ClH/c1-16-3-2-11(15-16)14-7-8-4-9(12)6-10(13)5-8;/h2-6H,7H2,1H3,(H,14,15);1H

InChI Key

TZUFQIFBZGVTRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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